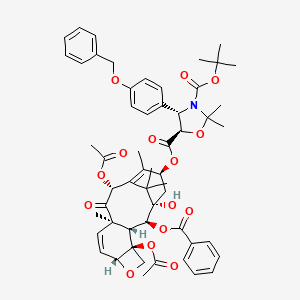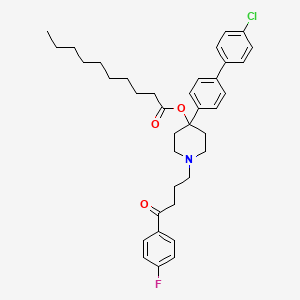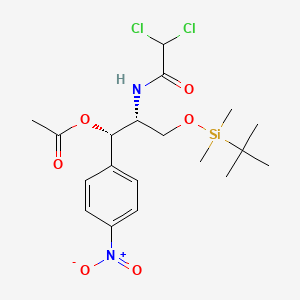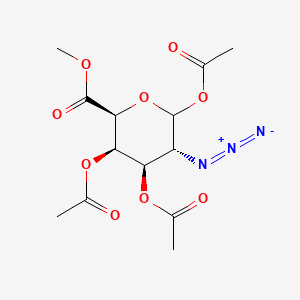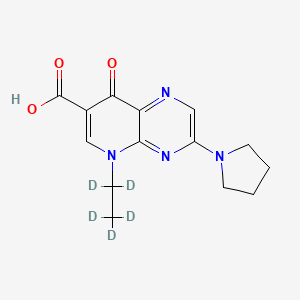
吡咯烷酸-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piromidic Acid-d5 is a deuterium-labeled analogue of Piromidic Acid, a quinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Piromidic Acid. The deuterium labeling allows for more precise tracking and analysis in various biological systems .
科学研究应用
Piromidic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Piromidic Acid.
Biology: Employed in metabolic studies to track the distribution and breakdown of Piromidic Acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Piromidic Acid.
Industry: Applied in the development of new antibiotics and the study of bacterial resistance mechanisms .
作用机制
Target of Action
Piromidic Acid-d5 primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription . The primary target for Piromidic Acid-d5 is gram-negative bacteria, particularly those that cause urinary tract infections (UTIs), such as Escherichia coli and Proteus mirabilis .
Mode of Action
The mechanism of action for Piromidic Acid-d5 revolves around its ability to inhibit bacterial DNA gyrase . By binding to the gyrase-DNA complex, Piromidic Acid-d5 induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .
Biochemical Pathways
Piromidic Acid-d5, being a pyridopyrimidine, is likely to be involved in the de novo pyrimidine biosynthetic pathway . The de novo pyrimidine biosynthetic pathway and the urea cycle both utilize carbamyl phosphate, an important nitrogen carrier . The biosynthesis of pyrimidine and purine nucleotides are essential for DNA replication and transcription .
Pharmacokinetics
It is known that the zwitterionic forms of similar compounds result in significant tissue penetration . The standard dosage regimen for adults usually involves taking the medication 2-3 times daily, depending on the severity of the infection and the patient’s renal function .
Result of Action
The result of Piromidic Acid-d5’s action is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA gyrase, Piromidic Acid-d5 prevents DNA replication, leading to the death of bacterial cells . This selective mechanism allows the drug to target pathogenic bacteria without significantly affecting human cells, thereby reducing the risk of severe side effects .
Action Environment
The action of Piromidic Acid-d5 can be influenced by various environmental factors . For instance, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure . Moreover, the overuse or misuse of Piromidic Acid-d5 can contribute to the development of resistant bacterial strains, which remains a significant concern in antimicrobial therapy .
生化分析
Biochemical Properties
Piromidic Acid-d5, like its parent compound Piromidic Acid, is known to interact with various biomolecules. Piromidic Acid is a pyridopyrimidine antibacterial compound with activity against Gram-negative bacteria . It is structurally related to and classed with the quinolone antibacterials .
Cellular Effects
The cellular effects of Piromidic Acid-d5 are not fully documented. Piromidic Acid, the parent compound, is known to have significant effects on bacterial cells. It inhibits the growth of nalidixic acid-sensitive strains of E. coli in an in vitro model of bacterial cystitis .
Molecular Mechanism
Piromidic Acid, the parent compound, is known to interfere with DNA gyrase, thereby inhibiting DNA synthesis during bacterial replication .
Temporal Effects in Laboratory Settings
In vitro susceptibility studies with Piromidic Acid have been conducted .
Dosage Effects in Animal Models
Animal models have increasingly supported clinical development of antibacterials .
Metabolic Pathways
Piromidic Acid’s metabolism in rats involves hydroxylation, non-enzymatic degradation, and glucuronic acid conjugation .
Transport and Distribution
Piromidic Acid and its ethylic ester have been studied for their absorption, distribution, and excretion .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piromidic Acid-d5 involves the incorporation of deuterium atoms into the molecular structure of Piromidic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of Piromidic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .
化学反应分析
Types of Reactions
Piromidic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and nucleophilic substitution products .
相似化合物的比较
Similar Compounds
Pipemidic Acid: Another quinolone antibiotic with similar antibacterial properties.
Nalidixic Acid: A quinolone antibiotic used to treat urinary tract infections.
Norfloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
Piromidic Acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and breakdown is crucial .
属性
IUPAC Name |
8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVGKXYVOPKKM-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)


